



AT7519 Hydrochloride: In Vitro Assay Application Notes and Protocols

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Compound of Interest		
Compound Name:	AT7519 Hydrochloride	
Cat. No.:	B1683947	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT7519 Hydrochloride is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs).[1] It has demonstrated significant anti-proliferative and pro-apoptotic activity in a variety of cancer cell lines, making it a subject of interest in oncology research and drug development.[2] AT7519 exerts its effects primarily through the inhibition of CDKs, key regulators of the cell cycle, and transcription.[3][4] This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of AT7519 Hydrochloride.

Mechanism of Action

AT7519 is an ATP-competitive inhibitor of several CDKs, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[4][5] The inhibition of these kinases leads to multiple downstream effects:

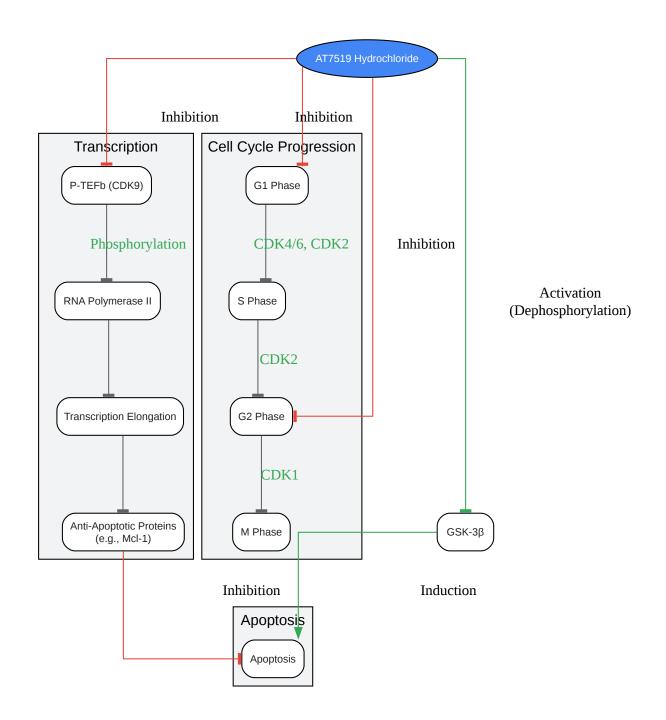
- Cell Cycle Arrest: Inhibition of CDK1, CDK2, CDK4, and CDK6 disrupts the normal progression of the cell cycle, leading to arrest at the G0/G1 and G2/M phases.[4][5]
- Transcriptional Inhibition: AT7519 potently inhibits CDK9, a component of the positive transcription elongation factor b (P-TEFb). This leads to the dephosphorylation of the Cterminal domain (CTD) of RNA polymerase II (RNA pol II), resulting in the inhibition of transcription of short-lived anti-apoptotic proteins like McI-1.[3][6]



- Induction of Apoptosis: The combination of cell cycle arrest and transcriptional inhibition of survival signals culminates in the induction of programmed cell death (apoptosis).[3][7]
- GSK-3β Activation: AT7519 has also been shown to induce the dephosphorylation and subsequent activation of Glycogen Synthase Kinase 3 beta (GSK-3β), which can contribute to its pro-apoptotic effects independently of transcriptional inhibition.[5]

Signaling Pathway





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Caption: AT7519 Hydrochloride signaling pathway.



Quantitative Data Summary

In Vitro Kinase Inhibitory Activity of AT7519

Kinase Target	IC50 (nmol/L)
CDK9/Cyclin T	<10
CDK5/p35	13
CDK2/Cyclin A	47
GSK-3β	89
CDK4/Cyclin D1	100
CDK1/Cyclin B	210

Data compiled from multiple sources.[4][8]

In Vitro Anti-proliferative Activity of AT7519

Cell Line	Cancer Type	IC50 (nmol/L)	Exposure Time (h)
HCT116	Colon Carcinoma	82	72
A2780	Ovarian Carcinoma	350	72
MRC5	Normal Lung Fibroblast	980	72
MCF-7	Breast Adenocarcinoma	40	Not Specified
SW620	Colorectal Adenocarcinoma	940	Not Specified
MM.1S	Multiple Myeloma	500	48
U266	Multiple Myeloma	500	48

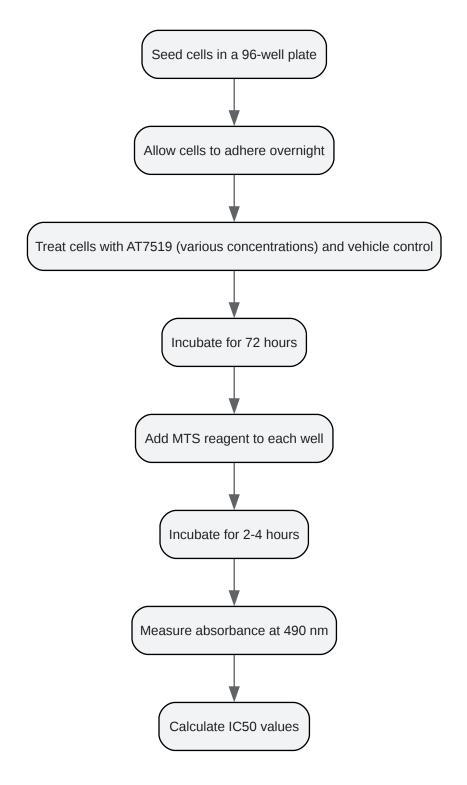
Data compiled from multiple sources.[4][6][8]

Experimental Protocols



Cell Viability Assay (MTS Assay)

This protocol is used to assess the effect of AT7519 on cell viability by measuring the metabolic activity of the cells.



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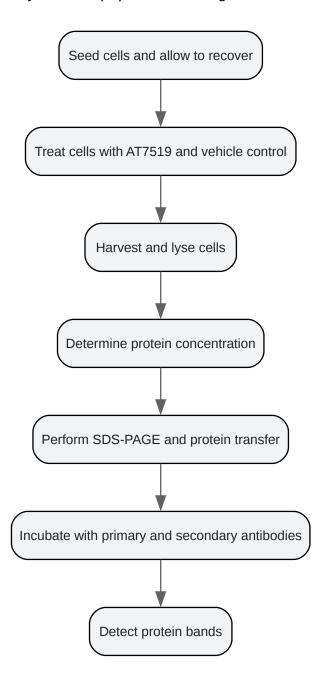
Caption: Workflow for the MTS cell viability assay.

- Cancer cell lines (e.g., HL60, HCT116)
- · Complete cell culture medium
- AT7519 Hydrochloride
- Vehicle control (e.g., 0.5% DMSO)
- 96-well plates
- MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Microplate reader
- Seed cells in a 96-well plate at a density of 300,000 cells per well and allow them to recover overnight.[3]
- Prepare serial dilutions of AT7519 Hydrochloride in complete cell culture medium.
- Remove the old medium from the wells and add the medium containing different concentrations of AT7519 or vehicle control.
- Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[3]
- Add 20 μL of MTS reagent to each well.[3]
- Incubate the plate for 2-6 hours at 37°C.[3]
- Measure the absorbance at 490 nm using a microplate reader.
- Subtract the background absorbance and calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 value using a suitable software (e.g., GraphPad Prism).[3]

Western Blot Analysis



This protocol is used to detect changes in the expression and phosphorylation status of proteins involved in the cell cycle and apoptosis following treatment with AT7519.



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Caption: Workflow for Western Blot analysis.

- Cancer cell lines (e.g., HCT116, HL60)
- Complete cell culture medium



AT7519 Hydrochloride

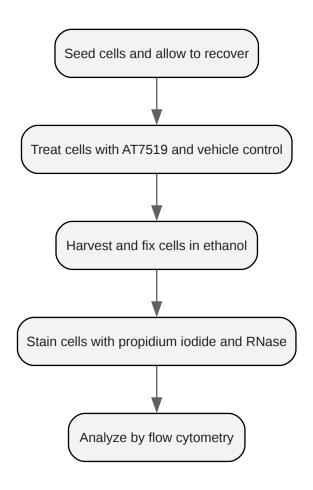
- Vehicle control (e.g., 0.1% DMSO)
- 6-well plates
- Ice-cold Triton lysis buffer (0.1% v/v Triton X-100)[3]
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-Rb, anti-PARP, anti-Mcl-1, anti-β-actin)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Seed 0.5 x 10⁶ cells/mL in 6-well plates and allow them to recover for 16 hours.
- Treat the cells with the desired concentrations of AT7519 or vehicle control for the specified time (e.g., 24 hours).[4]
- Harvest the cells and lyse them in 100 μL of ice-cold Triton lysis buffer.[3]
- Clear the lysates by centrifugation and determine the protein concentration of the supernatant.[3]
- Denature equivalent amounts of protein by boiling in SDS sample buffer for 5 minutes.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.



- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis

This protocol is used to determine the effect of AT7519 on cell cycle distribution.



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Caption: Workflow for cell cycle analysis.

- Cancer cell lines (e.g., HCT116)
- Complete cell culture medium



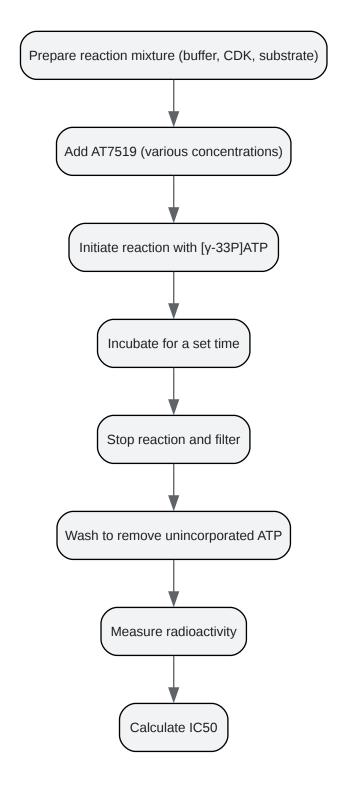
• AT7519 Hydrochloride

- Vehicle control (e.g., 0.1% DMSO)
- 6-well plates
- 70% ethanol
- PBS
- Propidium iodide (PI) staining solution (containing RNase)
- · Flow cytometer
- Seed 0.5 x 10⁶ cells/mL in 6-well plates and allow them to recover for 16 hours.[9]
- Treat the cells with the desired concentrations of AT7519 or vehicle control for 24 hours.
- Harvest the cells and fix them in 2 mL of cold 70% ethanol.
- Collect the cells by centrifugation and wash with 1 mL of PBS.[9]
- Resuspend the cell pellet in 1 mL of PBS containing 50 μg/mL propidium iodide and 0.1 mg/mL RNase.[9]
- Incubate at 37°C for 30 minutes.[9]
- Analyze the cell cycle distribution by flow cytometry.

In Vitro Kinase Assay

This protocol is used to determine the direct inhibitory effect of AT7519 on specific CDK activities. The following is a general protocol for a radiometric filter binding assay for CDK1 and CDK2.





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Caption: Workflow for a radiometric kinase assay.

• Recombinant CDK1/Cyclin B and CDK2/Cyclin A



- Histone H1 substrate (0.12 μg/mL)[6]
- Kinase assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EDTA,
 15 mM MgCl2, 1 mM sodium orthovanadate, 1 mM DTT, 0.1 mg/mL BSA)[6]
- AT7519 Hydrochloride
- [y-33P]ATP (45 μM, 0.78 Ci/mmol)[6]
- Orthophosphoric acid
- Filter plates
- Scintillation counter
- In a reaction plate, combine the relevant CDK, Histone H1 substrate, and kinase assay buffer.
- Add different concentrations of AT7519 Hydrochloride.
- Initiate the kinase reaction by adding [y-33P]ATP.
- Incubate for 2 hours for CDK1 or 4 hours for CDK2 at room temperature.
- Stop the reaction by adding an excess of orthophosphoric acid.
- Transfer the reaction mixture to a filter plate and wash to remove unincorporated [y-33P]ATP.
- Measure the radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition for each AT7519 concentration and determine the IC50 value.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of **AT7519 Hydrochloride**. These assays are crucial for understanding its anticancer properties, elucidating its mechanism of action, and identifying potential biomarkers of



response. Adherence to these detailed methodologies will ensure reproducible and reliable data generation for researchers in the field of cancer biology and drug development.

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